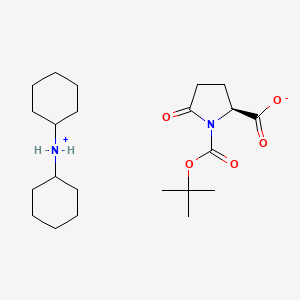

Boc-L-pyroglutamic acid dicyclohexylammonium salt

Description

Boc-L-pyroglutamic acid dicyclohexylammonium salt (CAS: [4677-75-2]) is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. The compound features:

- A Boc (tert-butoxycarbonyl) protecting group, which enhances stability during synthetic reactions .

- A pyroglutamic acid backbone, a cyclic lactam structure derived from glutamic acid, enabling unique conformational rigidity .

- A dicyclohexylammonium counterion, which improves crystallinity and solubility in organic solvents compared to free acids .

This salt is critical for introducing pyroglutamate motifs into peptides, particularly in drug discovery and bioconjugation .

Properties

CAS No. |

4677-75-2 |

|---|---|

Molecular Formula |

C22H38N2O5 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

dicyclohexylazanium;1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C12H23N.C10H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

RAVPEAYKLPOILD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-pyroglutamic acid dicyclohexylammonium salt typically involves the reaction of (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid with dicyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions to ensure the integrity of the Boc protecting group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively cleaved under acidic conditions to regenerate the free amine. Common methods include:

This deprotection is critical in peptide synthesis, enabling sequential coupling without compromising steric integrity .

Ring-Opening Reactions of the Pyrrolidone Moiety

The 5-oxopyrrolidine ring undergoes nucleophilic attack under basic or reductive conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH | Dry THF, reflux, 12 hours | Pyrrolidine alcohol derivative | Intermediate for drug design |

| NaBH/CeCl | Methanol, 0°C, 2 hours | Partially reduced lactam | Bioactive compound synthesis |

These reactions are leveraged to modify the compound’s rigidity for enhanced pharmacokinetic properties .

Functional Group Transformations

The carboxylate group participates in esterification, amidation, and coupling reactions:

Stability Under Reaction Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with optimal stability in anhydrous solvents . Exposure to oxidizers (e.g., KMnO) triggers decarboxylation, producing CO and nitrogen oxides .

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group

Boc-L-pyroglutamic acid dicyclohexylammonium salt is primarily used as a protecting group in peptide synthesis. This allows chemists to selectively modify amino acids without affecting other parts of the molecule, which is essential for creating complex peptides with specific functionalities. The stability of the Boc group facilitates the formation of peptide bonds while preventing unwanted reactions during synthesis .

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, Boc-L-pyroglutamic acid was utilized to protect the amino terminus of the peptide chain. This approach enabled the successful assembly of multi-functional peptides that exhibited enhanced biological activity and stability .

Drug Development

Prodrug Formulation

The compound plays a crucial role in drug formulation, particularly in designing prodrugs that enhance bioavailability and therapeutic effects. By modifying the physicochemical properties of active pharmaceutical ingredients, Boc-L-pyroglutamic acid can improve absorption and distribution in biological systems .

Therapeutic Applications

Research has shown that tripeptides containing pyroglutamic acid exhibit hypotensive and analgesic properties. For instance, a study demonstrated that administering specific tripeptides led to significant reductions in blood pressure and pain responses in animal models, highlighting its potential for developing new therapeutic agents .

Biotechnology

Enzyme Inhibitors Development

In biotechnological applications, Boc-L-pyroglutamic acid dicyclohexylammonium salt is used in developing enzyme inhibitors and other biologically active compounds. This aids in discovering new treatments for diseases by providing insights into enzyme mechanisms and interactions .

Proteomics Research

The compound has also found applications in proteomics, where it assists researchers in studying protein structures and functions. Its ability to stabilize certain protein conformations makes it valuable for understanding complex biological processes.

Research Reagents

Organic Synthesis and Analytical Chemistry

As a reagent, Boc-L-pyroglutamic acid dicyclohexylammonium salt is instrumental in various organic synthesis processes. It provides researchers with a versatile tool for exploring chemical reactions and mechanisms, enhancing the efficiency and yield of synthetic pathways .

Cosmetic Formulations

Stability and Efficacy Enhancements

The compound's properties make it suitable for use in cosmetic products, where it can enhance stability and efficacy. It offers benefits such as improved skin absorption and hydration, making it an attractive ingredient for skincare formulations .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Peptide Synthesis | Protecting group for amino acids | Selective modification without unwanted reactions |

| Drug Development | Prodrug formulation | Enhanced bioavailability and therapeutic effects |

| Biotechnology | Development of enzyme inhibitors | New treatment discoveries |

| Research Reagents | Organic synthesis and analytical chemistry | Versatile tool for chemical exploration |

| Cosmetic Formulations | Stability enhancement in skincare products | Improved absorption and hydration |

Mechanism of Action

The mechanism of action of Boc-L-pyroglutamic acid dicyclohexylammonium salt primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the Boc group is removed, revealing the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts Boc-L-pyroglutamic acid dicycloglutamic acid dicyclohexylammonium salt with structurally analogous Boc-protected amino acid derivatives:

| Compound Name | CAS Number | Molecular Formula* | Molecular Weight* | Counterion/Side Chain | Key Applications |

|---|---|---|---|---|---|

| Boc-L-pyroglutamic acid dicyclohexylammonium salt | [4677-75-2] | ~C₂₁H₃₉N₂O₅ | ~456.67 | Dicyclohexylammonium | Peptide synthesis, lactam formation |

| Boc-L-Proline-methyl ester | Not provided | C₁₁H₁₉NO₄ | 229.27 | Methyl ester | Cyclic peptide synthesis |

| Boc-L-Styrylalanine dicyclohexylamine salt | Not provided | ~C₂₄H₃₇N₂O₃ | ~413.57 | Dicyclohexylamine | Polymer crosslinking, glycobiology |

| Boc-L-Serine benzyl ester | Not provided | C₁₅H₂₁NO₅ | 295.33 | Benzyl ester | Solid-phase peptide synthesis |

Exact values require experimental validation.

Key Differences

Counterion/Solubility :

- The dicyclohexylammonium counterion enhances organic-phase solubility (e.g., in dichloromethane or THF) compared to methyl or benzyl esters, which may exhibit lower solubility in polar solvents .

- Esters (e.g., Boc-L-Proline-methyl ester) are more volatile but prone to hydrolysis under acidic/basic conditions .

Cyclic vs. Linear Structures: Pyroglutamic acid’s lactam ring offers rigidity, reducing conformational flexibility in peptides, unlike linear analogs like Boc-L-Serine benzyl ester .

Synthetic Utility :

- Dicyclohexylammonium salts are preferred for crystallization and purification steps, whereas esters are used in transient protection strategies .

- Boc-L-Styrylalanine dicyclohexylamine salt is specialized for hydrophobic interactions in polymer chemistry, unlike pyroglutamic acid’s peptide applications .

Stability and Handling

- The salt form exhibits superior air stability relative to Boc-L-Serine benzyl ester, which requires anhydrous conditions to prevent ester hydrolysis .

Biological Activity

Boc-L-pyroglutamic acid dicyclohexylammonium salt is a compound with significant applications in various fields, particularly in peptide synthesis, drug development, and biotechnology. This article discusses its biological activity, synthesizing pathways, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 410.55 g/mol

- CAS Number : 4677-75-2

- Purity : Minimum 98% .

Applications in Biological Research

- Peptide Synthesis :

- Drug Development :

- Biotechnology :

- Antifungal Activity :

Antifungal Activity Evaluation

A study synthesized a series of novel L-pyroglutamic acid analogues and evaluated their antifungal activities. The results indicated:

- Compounds like C08a and C08l showed significant inhibitory effects against Fusarium graminearum, suggesting their potential as lead agents for controlling fungal diseases .

- The structure-activity relationship (SAR) study revealed that modifications to the L-pyroglutamic acid structure could enhance antifungal properties .

Summary of Biological Activities

| Compound | Activity Type | Target Organism | EC Value (µg/mL) |

|---|---|---|---|

| 2d | Antifungal | Phytophthora infestans | 1.44 |

| 2j | Antifungal | Phytophthora infestans | 1.21 |

| C08a | Antifungal | Fusarium graminearum | Moderate |

| C08l | Antifungal | Fusarium graminearum | Moderate |

Case Studies

- Synthesis and Evaluation of L-Pyroglutamic Acid Analogues :

- Structure-Activity Relationship Studies :

Q & A

Basic Question: What is the role of the Boc (tert-butyloxycarbonyl) group and dicyclohexylammonium (DCHA) salt in peptide synthesis involving Boc-L-pyroglutamic acid?

Methodological Answer:

The Boc group serves as a temporary protecting group for the α-amino group of pyroglutamic acid, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS). The DCHA counterion enhances crystallinity and solubility in organic solvents (e.g., dichloromethane or DMF), facilitating purification via recrystallization or column chromatography . For example, after deprotection of the Boc group with trifluoroacetic acid (TFA), the free amino acid can be isolated by removing the DCHA through aqueous extraction.

Basic Question: How does the DCHA salt form influence the stability of Boc-L-pyroglutamic acid during storage?

Methodological Answer:

The DCHA salt improves stability by reducing hygroscopicity and preventing racemization. Store the compound at -20°C under inert gas (argon/nitrogen) in airtight containers. Stability can be monitored using HPLC to track degradation products (e.g., free acid or racemized forms) over time .

Advanced Question: What experimental strategies are recommended to resolve low yields during coupling reactions involving Boc-L-pyroglutamic acid DCHA salt?

Methodological Answer:

Low yields often arise from steric hindrance from the pyroglutamic ring or incomplete activation. Optimize by:

- Activation: Use HOBt/DIC or Oxyma Pure/DIC for efficient carboxylate activation.

- Solvent: Replace DMF with NMP to enhance solubility.

- Temperature: Perform reactions at 0–4°C to suppress racemization.

Validate coupling efficiency via Kaiser test or MALDI-TOF MS for intermediate mass analysis .

Advanced Question: How can researchers address discrepancies in NMR data for Boc-L-pyroglutamic acid DCHA salt batches?

Methodological Answer:

Contradictions in NMR (e.g., split peaks for DCHA protons) may indicate:

- Residual solvents: Dry samples under high vacuum (0.1 mbar) for 24 hours.

- Diastereomeric impurities: Use chiral HPLC (Chiralpak IA column, hexane/IPA mobile phase) to detect/enantiomeric excess.

- Hydration states: Characterize water content via Karl Fischer titration and adjust integration ratios accordingly .

Advanced Question: What methodologies are effective in analyzing and removing byproducts (e.g., des-Boc derivatives) from Boc-L-pyroglutamic acid DCHA salt?

Methodological Answer:

- Byproduct Detection: Use LC-MS (ESI+) to identify des-Boc (m/z ~245) or hydrolyzed DCHA (m/z 181) species.

- Purification: Employ reverse-phase flash chromatography (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA/water). For persistent impurities, reprotect the amino group using Boc anhydride in THF/NaHCO₃ .

Advanced Question: How can the solubility limitations of Boc-L-pyroglutamic acid DCHA salt in aqueous buffers be overcome for bioconjugation studies?

Methodological Answer:

- Salt Exchange: Convert the DCHA salt to a sodium salt via ion-exchange resin (Dowex 50WX8, Na⁺ form) in methanol.

- Co-solvents: Use DMSO (≤10% v/v) to pre-dissolve the compound before buffer addition.

- In Situ Deprotection: Add TFA directly to the reaction mixture to liberate the free amino acid, which is more water-soluble .

Advanced Question: What precautions are necessary when handling Boc-L-pyroglutamic acid DCHA salt to prevent racemization during prolonged reactions?

Methodological Answer:

- Temperature Control: Maintain reactions below 10°C.

- Neutral pH: Avoid basic conditions (pH >8) during coupling.

- Additives: Include 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Monitor enantiomeric integrity via circular dichroism (CD) spectroscopy at 220–250 nm .

Advanced Question: How can researchers validate the compatibility of Boc-L-pyroglutamic acid DCHA salt with automated peptide synthesizers?

Methodological Answer:

- Solvent Compatibility Test: Ensure solubility in synthesizer-compatible solvents (e.g., DMF, NMP) via turbidity measurements.

- Coupling Efficiency: Compare manual vs. automated synthesis yields using HPLC.

- Resin Swelling: Pre-swell resins (e.g., Wang resin) in DMF for 2 hours before loading the amino acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.